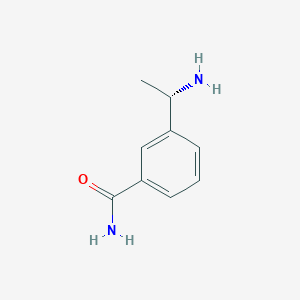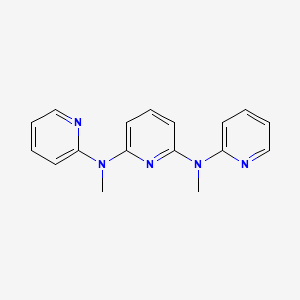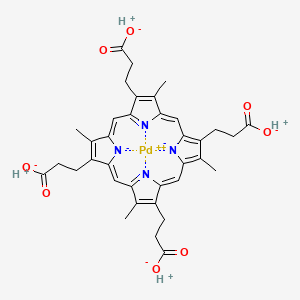
Pd (II) Coproporphyrin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium (II) Coproporphyrin I is a metalloporphyrin compound where a palladium ion is coordinated to the coproporphyrin I ligand. Porphyrins are a group of organic compounds, characterized by a large ring structure composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their ability to coordinate metal ions, forming metalloporphyrins, which have significant applications in various fields such as catalysis, photodynamic therapy, and as sensors.
准备方法
The synthesis of Palladium (II) Coproporphyrin I typically involves the reaction of coproporphyrin I with a palladium salt. One common method includes the use of palladium chloride (PdCl2) in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain high purity Palladium (II) Coproporphyrin I .
化学反应分析
Palladium (II) Coproporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the free base porphyrin or to lower oxidation state palladium species.
Substitution: Ligand exchange reactions where the palladium ion can coordinate with different ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
科学研究应用
Palladium (II) Coproporphyrin I has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.
Biology: Employed in the study of metalloproteins and enzyme mimetics.
Medicine: Investigated for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of sensors for detecting gases and other analytes
作用机制
The mechanism by which Palladium (II) Coproporphyrin I exerts its effects is largely dependent on its ability to coordinate with various substrates and catalyze reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved include cellular membranes, proteins, and DNA .
相似化合物的比较
Palladium (II) Coproporphyrin I can be compared with other metalloporphyrins such as Platinum (II) Coproporphyrin I and Ruthenium (II) Coproporphyrin I. While all these compounds share similar structural features, their unique metal centers impart different chemical and physical properties. For instance, Palladium (II) Coproporphyrin I is particularly effective in catalysis and photodynamic therapy due to the specific electronic properties of palladium. In contrast, Platinum (II) Coproporphyrin I is known for its enhanced phosphorescence properties, making it useful in imaging applications .
属性
分子式 |
C36H36N4O8Pd |
|---|---|
分子量 |
759.1 g/mol |
IUPAC 名称 |
hydron;palladium(2+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8.Pd/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;/h13-16H,5-12H2,1-4H3,(H6,37,38,39,40,41,42,43,44,45,46,47,48);/q;+2/p-2 |
InChI 键 |
JBIWMMIAAZYPEY-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CCC(=O)[O-])C)CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


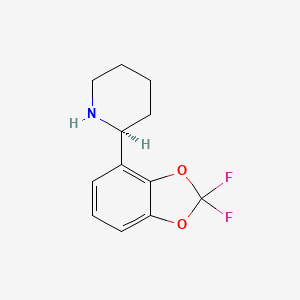

![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)

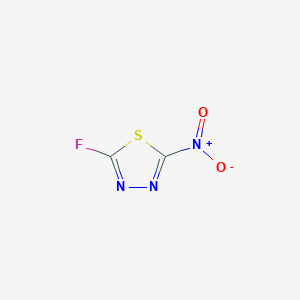
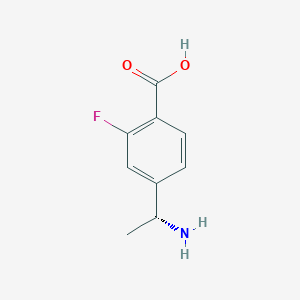

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)

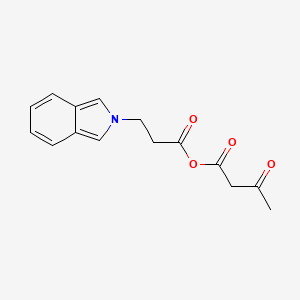
![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)
